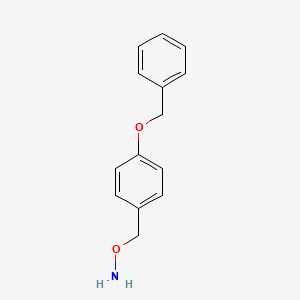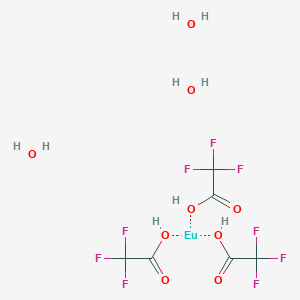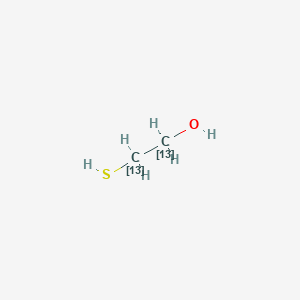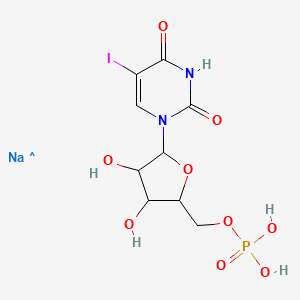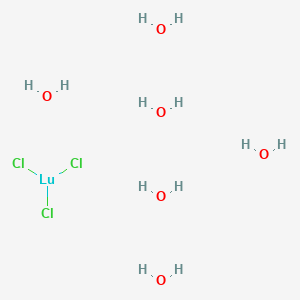
Lutetium(III) chloride hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lutetium(III) chloride hexahydrate is a chemical compound composed of lutetium and chlorine with the formula LuCl₃·6H₂O. It forms hygroscopic white monoclinic crystals and is known for its high purity and trace metal basis . This compound is part of the lanthanide series and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lutetium(III) chloride hexahydrate can be synthesized by dissolving lutetium oxide in hydrochloric acid, followed by crystallization. The reaction is typically carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, this compound is produced by reacting lutetium metal with chlorine gas. This method involves high-temperature conditions and careful handling to prevent contamination and ensure the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Lutetium(III) chloride hexahydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to pure lutetium metal by heating with elemental calcium.
Substitution: It can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions
Reduction: Elemental calcium is commonly used as a reducing agent.
Substitution: Various halides and ligands can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Reduction: Pure lutetium metal and calcium chloride are formed.
Substitution: Different lutetium complexes depending on the reagents used.
Applications De Recherche Scientifique
Lutetium(III) chloride hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a starting material to prepare luminescent lutetium aluminum garnet for optical ceramics.
Biology: Utilized in the fabrication of modified glassy carbon electrodes for detecting sulfite in tap water.
Medicine: Acts as a precursor for preparing LuPO₄ nanophosphors for bioimaging.
Industry: Employed in the production of scintillating compositions and other lutetium complexes.
Mécanisme D'action
The mechanism by which lutetium(III) chloride hexahydrate exerts its effects depends on its application. In bioimaging, for example, it acts as a precursor to luminescent materials that emit light upon excitation. The molecular targets and pathways involved vary based on the specific use case .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ytterbium(III) chloride hexahydrate
- Yttrium(III) chloride hexahydrate
- Scandium(III) chloride hexahydrate
Uniqueness
Lutetium(III) chloride hexahydrate is unique due to its specific luminescent properties and high purity, making it particularly valuable in applications requiring precise and reliable results .
Propriétés
Formule moléculaire |
Cl3H12LuO6 |
|---|---|
Poids moléculaire |
389.41 g/mol |
Nom IUPAC |
trichlorolutetium;hexahydrate |
InChI |
InChI=1S/3ClH.Lu.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
Clé InChI |
SJOQNHYDCUXYED-UHFFFAOYSA-K |
SMILES canonique |
O.O.O.O.O.O.Cl[Lu](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





